N-(3-chloro-4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
N-(3-Chloro-4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydro-2-anthracenecarboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorinated and fluorinated phenyl ring, a dioxo-anthracene core, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydro-2-anthracenecarboxamide typically involves multiple steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a phenylthiol reacts with a suitable leaving group on the anthracene core.
Attachment of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a chlorofluorophenyl boronic acid or halide.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the anthracene derivative is reacted with an amine in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorofluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its aromatic and heteroaromatic components could be useful in the design of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways involving its molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism by which N-(3-chloro-4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydro-2-anthracenecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a particular enzyme or receptor. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Known for its use as a tyrosine kinase inhibitor in cancer therapy.
3-Chloro-4-fluorophenyl-based benzamides: These compounds have shown significant inhibitory activity against specific enzymes.
Uniqueness
N-(3-Chloro-4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydro-2-anthracenecarboxamide is unique due to its combination of a dioxo-anthracene core with a phenylsulfanyl group and a chlorofluorophenyl moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C27H15ClFNO3S |
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Molecular Weight |
487.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-9,10-dioxo-1-phenylsulfanylanthracene-2-carboxamide |
InChI |
InChI=1S/C27H15ClFNO3S/c28-21-14-15(10-13-22(21)29)30-27(33)20-12-11-19-23(26(20)34-16-6-2-1-3-7-16)25(32)18-9-5-4-8-17(18)24(19)31/h1-14H,(H,30,33) |
InChI Key |
UCGNDAWCCOOGAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC(=C(C=C5)F)Cl |
Origin of Product |
United States |
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